molecular formula C6H8N2O B1282342 4-Amino-1-methylpyridin-2(1H)-one CAS No. 952182-01-3

4-Amino-1-methylpyridin-2(1H)-one

Cat. No. B1282342
M. Wt: 124.14 g/mol
InChI Key: CRGNLDFNDMPVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridinone derivatives is a topic of interest due to their pharmacological significance. Paper describes the synthesis of 3-aminopyridin-2(1H)-one derivatives, which were evaluated for their HIV-1 reverse transcriptase inhibitory properties. The synthesis involved creating potent and selective antagonists with low IC50 values, indicating strong inhibitory effects. Paper discusses a three-component synthesis of novel δ-amino acids incorporating an imidazo[1,2-a]pyridine backbone, showcasing the versatility of pyridinone derivatives in synthesizing complex molecules. Paper presents a method for synthesizing 4-aminopyridines from methylideneisoxazolones and ynamines, involving a [2 + 2] cycloaddition/retro-electrocyclization/decarboxylation reaction sequence.

Molecular Structure Analysis

The molecular structure of pyridinone derivatives is crucial for their biological activity. Paper explores the crystalline adducts of substituted salicylic acids with 4-aminopyridine, revealing diverse supramolecular synthons and the influence of hydrogen bonding on the geometry of these structures. Paper provides a detailed analysis of the crystal structures of 4-aminopyridinium salts of dithiooxalato ligand complexes, highlighting significant π-π and d_z2-π interactions that contribute to the lattice cohesiveness of the compounds.

Chemical Reactions Analysis

The chemical reactivity of pyridinone derivatives is another area of interest. Paper investigates the reaction mechanism of the synthesis of 4-aminopyridines, which involves decarboxylative isomerization with cyclic amino groups. This study provides insight into the potential for creating diverse pyridinone-based structures through various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinone derivatives are essential for their application in drug development. Paper discusses the hydrogen-bonded supramolecular association in organic acid–base salts of 2-amino-4-methylpyridine with various substituted benzoic acids, emphasizing the role of noncovalent interactions in the crystal packing of these compounds. Paper presents a redetermination of the structure of a 4-aminobenzoic acid 4-methylpyridine/4-methylpyridinium 4-aminobenzoate complex, correcting previous structural models and highlighting the importance of accurately determining hydrogen positions for understanding the properties of these salts.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

4-Amino-1-methylpyridin-2(1H)-one derivatives have been explored for their potential as HIV-1 reverse transcriptase inhibitors. Studies on 3-aminopyridin-2(1H)-one derivatives, a closely related compound, have shown potent and selective inhibitory properties against HIV-1, with some analogs demonstrating IC50 values as low as 19 nM. Two compounds from this series have progressed to clinical trials as antiviral agents (Saari et al., 1992).

Drug Solubility Enhancement

Research on improving the solubility of drug-like compounds, a significant challenge in medicinal chemistry, has involved 4-Amino-1-methylpyridin-2(1H)-one. Techniques such as ultrasound irradiation have been used to form salts of poorly soluble compounds, including 4-Amino-1-methylpyridin-2(1H)-one derivatives, enhancing their aqueous solubility. This approach presents a potential template for increasing the solubility of similar compounds (Machado et al., 2013).

Metal Complex Synthesis

4-Amino-1-methylpyridin-2(1H)-one has been used in the synthesis of metal complexes. Research involving the condensation of 1,2-dicyanobenzene and 2-amino-4-methylpyridine, a structurally similar compound, has led to the formation of ligands used in metal complexes. These complexes have shown interesting magnetic, spectral, and electrochemical properties, indicating potential applications in various scientific fields (Gagne et al., 1981).

properties

IUPAC Name

4-amino-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-8-3-2-5(7)4-6(8)9/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGNLDFNDMPVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538721
Record name 4-Amino-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methylpyridin-2(1H)-one

CAS RN

952182-01-3
Record name 4-Amino-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-1-METHYLPYRIDIN-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.